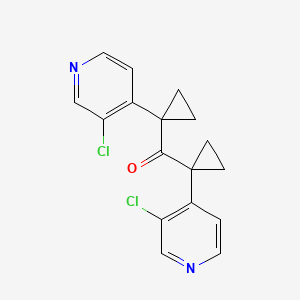

3-Chloro-4-pyridylcyclopropyl ketone

Descripción

3-Chloro-4-pyridylcyclopropyl ketone is an organochlorine compound featuring a cyclopropane ring fused to a ketone group, with a pyridine ring substituted at the 4-position and a chlorine atom at the 3-position. Its molecular structure combines the strain of the cyclopropane ring with the electron-deficient nature of the pyridyl group, making it a unique scaffold for pharmaceutical and agrochemical applications.

Propiedades

IUPAC Name |

bis[1-(3-chloropyridin-4-yl)cyclopropyl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14Cl2N2O/c18-13-9-20-7-1-11(13)16(3-4-16)15(22)17(5-6-17)12-2-8-21-10-14(12)19/h1-2,7-10H,3-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOCDPZUGRONXBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=C(C=NC=C2)Cl)C(=O)C3(CC3)C4=C(C=NC=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparación Con Compuestos Similares

Structural Analogs and Substituent Effects

The compound is compared below with two structurally related cyclopropyl ketones:

Electronic and Reactivity Differences

- Pyridyl vs. Phenyl Rings : The pyridyl group in the target compound introduces a nitrogen atom, increasing polarity and solubility in polar solvents compared to the phenyl analog . This also alters electronic effects, making the ketone more susceptible to nucleophilic attack.

- Chloro vs. Nitro Substituents : The nitro group in 4-Chloro-3-nitrophenyl cyclopropyl ketone is a stronger electron-withdrawing group (EWG) than chlorine, leading to higher electrophilicity at the ketone carbonyl. However, the chlorine in the target compound balances reactivity with steric accessibility .

- Cyclopropane Strain : Both cyclopropyl ketones exhibit ring strain, but the pyridyl analog’s electron-deficient environment may stabilize transition states in reactions like cycloadditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.